Cas no 2034447-64-6 (2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide)

2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a tetrahydro-2H-pyran-4-ylthioethyl substituent. This compound is of interest in medicinal and synthetic chemistry due to its potential as an intermediate in the development of biologically active molecules. The bromo-substituted aromatic ring offers reactivity for further functionalization, while the tetrahydro-2H-pyran moiety enhances solubility and conformational flexibility. The sulfonamide group provides a stable scaffold for interactions with biological targets. Its well-defined structure and synthetic versatility make it suitable for applications in drug discovery and organic synthesis, particularly in the design of enzyme inhibitors or receptor modulators.
2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide structure
2034447-64-6 structure
商品名:2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide
CAS番号:2034447-64-6
MF:C13H18BrNO3S2
メガワット:380.320920467377
CID:5376643

2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide
    • インチ: 1S/C13H18BrNO3S2/c14-12-3-1-2-4-13(12)20(16,17)15-7-10-19-11-5-8-18-9-6-11/h1-4,11,15H,5-10H2
    • InChIKey: RWIRJWQRTLOFLQ-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCCSC2CCOCC2)(=O)=O)=CC=CC=C1Br

じっけんとくせい

  • 密度みつど: 1.53±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 517.6±60.0 °C(Predicted)
  • 酸性度係数(pKa): 10.26±0.40(Predicted)

2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide 価格詳細 >>

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2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide 関連文献

2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamideに関する追加情報

2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide: A Comprehensive Overview

The compound 2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide, with CAS No. 2034447-64-6, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is notable for its unique structural features, which include a bromine atom, a benzenesulfonamide group, and a tetrahydrofuran (THF) moiety. These structural elements contribute to its potential as a lead compound in drug discovery.

The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions and coupling reactions. Recent advancements in green chemistry have enabled the development of more efficient and environmentally friendly methods for synthesizing such compounds. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

In terms of biological activity, this compound has been studied for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that it exhibits moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation. Furthermore, its ability to modulate the activity of certain G-protein coupled receptors (GPCRs) suggests potential applications in the treatment of chronic inflammatory diseases such as arthritis and asthma.

The incorporation of the tetrahydrofuran (THF) group into the molecule plays a crucial role in enhancing its pharmacokinetic properties. The THF moiety improves the compound's solubility and bioavailability, making it more suitable for systemic administration. Recent research has also highlighted the importance of such structural modifications in overcoming challenges related to drug delivery and target specificity.

In addition to its therapeutic potential, this compound serves as a valuable tool in chemical biology. Its structure provides insights into the relationship between molecular architecture and biological activity, offering researchers opportunities to design more effective drugs. The bromine atom, for example, can act as a leaving group in subsequent reactions, enabling further functionalization of the molecule.

The study of this compound also contributes to our understanding of sulfur-containing heterocycles. The thioether linkage within the molecule is known to stabilize certain conformations and enhance molecular rigidity, which can be advantageous in drug design. Recent computational studies have utilized molecular docking techniques to explore how these structural features influence binding affinity to target proteins.

In conclusion, 2-Bromo-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzenesulfonamide represents an intriguing case study in modern organic chemistry. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a valuable asset in both academic research and industrial drug development. As research continues to uncover new applications and optimize its properties, this compound will undoubtedly play a significant role in advancing our understanding of medicinal chemistry.

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